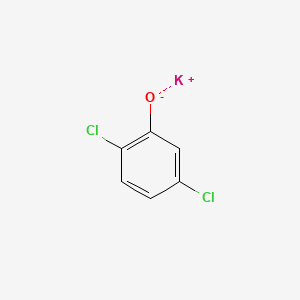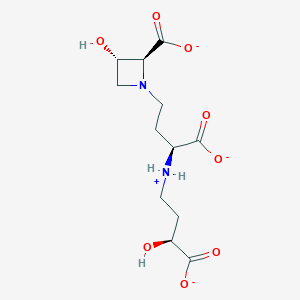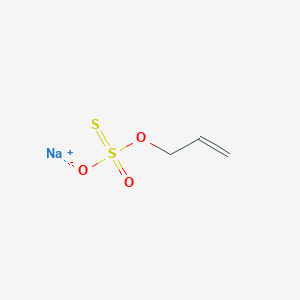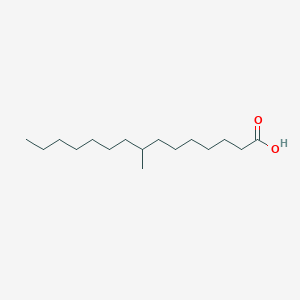
Potassium 2,5-dichlorophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,5-dichlorophenolate is a chemical compound with the molecular formula C6H3Cl2KO. It is the potassium salt of 2,5-dichlorophenol, a derivative of phenol where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium 2,5-dichlorophenolate typically involves the reaction of 2,5-dichlorophenol with potassium hydroxide. The reaction is carried out in a suitable solvent, such as xylene, under controlled temperature and pressure conditions. The process can be summarized as follows:
Diazotization: 2,5-dichloroaniline is diazotized using nitrosylsulfuric acid at temperatures ranging from -15°C to 50°C to form 2,5-dichlorophenyldiazonium salt.
Hydroxylation: The diazonium salt is then hydroxylated using sulfuric acid at temperatures between 150°C and 170°C to produce 2,5-dichlorophenol.
Formation of Potassium Salt: The 2,5-dichlorophenol is reacted with potassium hydroxide to form this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The carboxylation step is often carried out with carbon dioxide at elevated pressures .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 2,5-dichlorophenolate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Carboxylation: It can be carboxylated to form 3,6-dichlorosalicylic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Carboxylation Conditions: Carboxylation is typically carried out using carbon dioxide under high pressure in the presence of a solvent like xylene.
Major Products:
3,6-Dichlorosalicylic Acid: Formed through carboxylation.
Various Substituted Phenols: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Potassium 2,5-dichlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides like dicamba.
Biology: It is studied for its potential effects on biological systems, including its role as a precursor to bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of potassium 2,5-dichlorophenolate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Potassium 2,4-dichlorophenolate
- Potassium 3,5-dichlorophenolate
- Potassium 2,6-dichlorophenolate
Comparison: Potassium 2,5-dichlorophenolate is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it suitable for specific applications .
Propriétés
Numéro CAS |
68938-81-8 |
|---|---|
Formule moléculaire |
C6H4Cl2KO |
Poids moléculaire |
202.10 g/mol |
Nom IUPAC |
potassium;2,5-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.K/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H; |
Clé InChI |
QQDAXBKAPINROG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[O-])Cl.[K+] |
SMILES canonique |
C1=CC(=C(C=C1Cl)O)Cl.[K] |
| 68938-81-8 | |
Description physique |
Liquid |
Numéros CAS associés |
583-78-8 (Parent) |
Synonymes |
2,5-dichlorophenol 2,5-dichlorophenol, potassium salt 2,5-dichlorophenol, sodium salt potassium 2,5-dichlorophenoxide sodium 2,5-dichlorophenoxide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)
